1,3-Dimethylpiperidin-4-amine
Overview
Description
1,3-Dimethylpiperidin-4-amine (1,3-DMPA) is an organic compound derived from piperidine, an alkaloid found in many plants. It is a white solid with a melting point of 114°C and a boiling point of 234°C. It is also highly soluble in water and a variety of organic solvents. 1,3-DMPA is used in a variety of scientific and industrial applications, including pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Scientific Research Applications
Polymer Science
In polymer science, compounds like 1,3-Dimethylpiperidin-4-amine play a crucial role in the development of new materials. For instance, degradable Poly(β-amino esters) synthesized from secondary amines, including N,N'-dimethylethylenediamine, have shown promising applications in gene delivery due to their non-toxic nature and ability to degrade into non-toxic products. This synthesis approach presents an avenue for creating safe and efficient synthetic vectors for gene therapy (Lynn & Langer, 2000).
Fluorescence Enhancement
The modification of stilbene derivatives by incorporating N-phenyl substituents, akin to the structural motifs found in this compound, results in significant fluorescence enhancement. This phenomenon, termed the "amino conjugation effect," demonstrates the potential of such compounds in developing new fluorescent materials for optical applications (Yang, Chiou, & Liau, 2002).
Analytical Chemistry
In the field of analytical chemistry, derivatives of this compound are utilized in advanced methodologies for detecting heterocyclic aromatic amines in cooked foods. Techniques involving microwave-assisted extraction and dispersive liquid-liquid microextraction illustrate the compound's significance in developing sensitive and efficient analytical methods (Agudelo Mesa, Padró, & Reta, 2013).
Molecular Docking Studies
Molecular docking studies involving 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of this compound, highlight its application in drug discovery. These studies provide insights into the compound's potential interactions with various biological targets, offering a pathway for the development of novel therapeutic agents (Fatima et al., 2021).
Organocatalysis
The compound's derivatives have been investigated for their role in asymmetric organocatalysis, specifically in 4 + 3 cycloaddition reactions. This research indicates the potential of such compounds in synthesizing enantiomerically enriched products, an essential aspect of medicinal chemistry and drug synthesis (Harmata et al., 2003).
Properties
IUPAC Name |
1,3-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDKDVGHUCVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629736 | |
Record name | 1,3-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30648-81-8, 900642-45-7 | |
Record name | 1,3-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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